molecular formula C6H10N2 B1357116 3-Isopropyl-1H-pyrazole CAS No. 49633-25-2

3-Isopropyl-1H-pyrazole

Cat. No. B1357116
M. Wt: 110.16 g/mol
InChI Key: ZICRALLMHKILDG-UHFFFAOYSA-N
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Patent
US09163021B2

Procedure details

Prepared according to the method described for Preparation 75 using 5-isopropyl-1H-pyrazole and ethyl bromoacetate. The residue was purified using silica gel column chromatography eluting with 4:1 hexane:EtOAc. The title compound was isolated as the lower running minor product in 6% yield, and taken directly on to the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
6%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[NH:8][N:7]=[CH:6][CH:5]=1)([CH3:3])[CH3:2].Br[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12]>>[CH2:14]([O:13][C:11](=[O:12])[CH2:10][N:8]1[C:4]([CH:1]([CH3:3])[CH3:2])=[CH:5][CH:6]=[N:7]1)[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CC=NN1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
eluting with 4:1 hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CN1N=CC=C1C(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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